molecular formula C14H12N2O2 B188875 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone CAS No. 23550-76-7

1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone

Cat. No.: B188875
CAS No.: 23550-76-7
M. Wt: 240.26 g/mol
InChI Key: BXPJESDAKFUKSF-OQLLNIDSSA-N
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Description

1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is an organic compound with the molecular formula C14H12N2O2 This compound is a derivative of 1,3-benzodioxole, which is known for its aromatic properties and presence in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone typically involves the reaction of 1,3-Benzodioxole-5-carboxaldehyde with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone involves its interaction with specific molecular targets. The phenylhydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring structure allows for interactions with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is unique due to its phenylhydrazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other 1,3-benzodioxole derivatives.

Properties

CAS No.

23550-76-7

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]aniline

InChI

InChI=1S/C14H12N2O2/c1-2-4-12(5-3-1)16-15-9-11-6-7-13-14(8-11)18-10-17-13/h1-9,16H,10H2/b15-9+

InChI Key

BXPJESDAKFUKSF-OQLLNIDSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=CC=C3

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3

Origin of Product

United States

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